molecular formula C19H19ClN2O4 B2930975 5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941889-96-9

5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2930975
CAS RN: 941889-96-9
M. Wt: 374.82
InChI Key: VODLOLNFFHWXMM-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is an organic compound . It is used as an intermediate in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group with methoxy and chloro substituents, and a phenyl group with a methoxy substituent . The exact structure can be represented by the SMILES string: COc1ccc(Cl)cc1C(=O)NCCc2ccc(cc2)S(N)(=O)=O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 368.84 . It has a melting point of 209-214 °C . The CAS Number is 16673-34-0 .

Scientific Research Applications

Enantioselective Synthesis and Chemical Analysis

Research has been directed towards the synthesis of complex molecules, including those related to 5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. For instance, studies on enantioselective synthesis techniques have provided insights into the preparation of structurally related compounds. Such methodologies are crucial for developing pharmaceuticals with specific enantiomeric purity, which can significantly affect the therapeutic efficacy and safety profile of drugs (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Properties and Receptor Agonist Potential

Another area of research has explored the pharmacological properties of benzamide derivatives, focusing on their agonist activity at specific serotonin receptors. This includes studies on compounds structurally similar to 5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, investigating their potential to modulate gastrointestinal motility through serotonin 4 receptor activation. Such research is fundamental in the development of novel prokinetic agents with minimized side effects (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Bioanalytical Method Development

The quantitative analysis of compounds akin to 5-chloro-2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide in biological matrices is critical for pharmacokinetic evaluations. Research efforts have been dedicated to developing and validating new bioanalytical methods that enable the precise measurement of such compounds in plasma and whole blood, facilitating the assessment of their pharmacokinetic profiles (Zalavadia, 2016).

Anticancer Research

Investigations into the cytotoxicity of related compounds provide valuable information on their potential as anticancer agents. For example, studies on quinazolinone derivatives, starting from precursors similar to the mentioned compound, have shown significant cytotoxic effects against various cancer cell lines. This research contributes to the identification of new therapeutic options for cancer treatment (Hour, Yang, Lien, Kuo, & Huang, 2007).

Safety And Hazards

The compound is classified as a combustible solid . It should be handled with care, avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-7-5-12(20)10-14(16)19(24)21-13-6-8-17(26-2)15(11-13)22-9-3-4-18(22)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODLOLNFFHWXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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